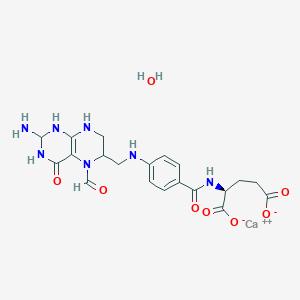
Calcium folinate hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium folinate hydrate, also known as folinic acid calcium salt, is a derivative of folic acid. It is a water-soluble compound belonging to the Vitamin B complex and is essential for various metabolic functions, including the synthesis of nucleic acids and amino acids. This compound is widely used in medical treatments, particularly in oncology, to mitigate the toxic effects of folic acid antagonists like methotrexate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium folinate hydrate can be synthesized through several methods. One common synthetic route involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The calcium salt is then formed by reacting folinic acid with calcium chloride. The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the stability of the product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar chemical reactions but with optimized conditions for higher yield and purity. The process includes the use of high-quality raw materials, precise control of reaction parameters, and rigorous purification steps to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium folinate hydrate undergoes various chemical reactions, including:
Oxidation and Reduction: It can be reduced to tetrahydrofolate, an active form of folate in the body.
Substitution: It can participate in substitution reactions where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions typically involve mild temperatures and neutral pH to prevent degradation.
Major Products
The major products formed from these reactions include tetrahydrofolate and various substituted derivatives, which have different biological activities and applications .
Wissenschaftliche Forschungsanwendungen
Calcium folinate hydrate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: It plays a crucial role in cellular metabolism and DNA synthesis.
Medicine: It is used to reduce the toxic effects of methotrexate in cancer therapy and to treat folate deficiency anemia.
Industry: It is used in the production of pharmaceuticals and as a nutritional supplement
Wirkmechanismus
Calcium folinate hydrate exerts its effects by replenishing the reduced folate pool in cells. It bypasses the blockage caused by folic acid antagonists by providing a pre-reduced source of tetrahydrofolate. This allows for the continuation of nucleic acid and amino acid synthesis, which is crucial for cell survival and proliferation. The primary molecular target is dihydrofolate reductase, an enzyme inhibited by methotrexate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Folic Acid: The parent compound of calcium folinate hydrate, used in various metabolic processes.
Methotrexate: A folic acid antagonist used in cancer therapy.
Leucovorin: Another form of folinic acid used similarly to this compound
Uniqueness
This compound is unique due to its ability to mitigate the toxic effects of folic acid antagonists while still supporting essential metabolic functions. Unlike folic acid, it does not require reduction by dihydrofolate reductase, making it effective even in the presence of inhibitors like methotrexate .
Eigenschaften
Molekularformel |
C20H25CaN7O8 |
|---|---|
Molekulargewicht |
531.5 g/mol |
IUPAC-Name |
calcium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-1,2,3,6,7,8-hexahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate;hydrate |
InChI |
InChI=1S/C20H25N7O7.Ca.H2O/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,20,22-23,25H,5-8,21H2,(H,24,31)(H,26,32)(H,29,30)(H,33,34);;1H2/q;+2;/p-2/t12?,13-,20?;;/m0../s1 |
InChI-Schlüssel |
BOTHDXOMAPUDBH-YGTXVPQUSA-L |
Isomerische SMILES |
C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Kanonische SMILES |
C1C(N(C2=C(N1)NC(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-hydroxy-2-[(4-hydroxypiperidin-1-yl)methyl]benzenecarboximidamide](/img/structure/B13654071.png)
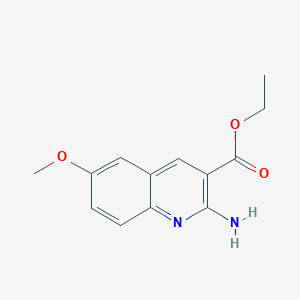
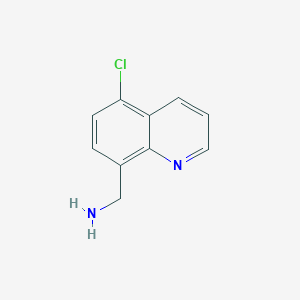
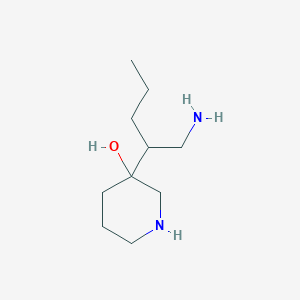
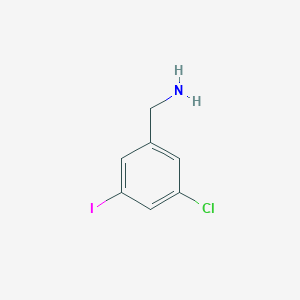

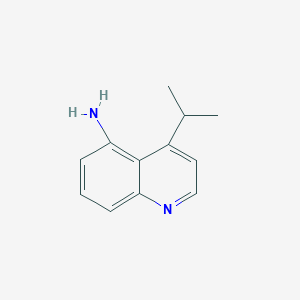

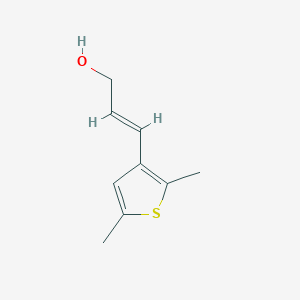

![1-(4-Bromophenyl)-2-[(2-hydroxyethyl)sulfanyl]ethanone](/img/structure/B13654119.png)
![8-Chloropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B13654130.png)
![2-amino-5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidin-6-one](/img/structure/B13654131.png)

